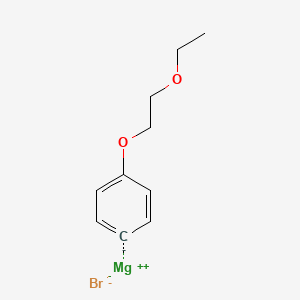
Propionitrile, 3-(2-fluoroethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionitrile, 3-(2-fluoroethoxy)- is an organic compound with the molecular formula C5H8FNO. It is a fluorinated nitrile compound known for its high oxidative stability, low volatility, and non-flammability . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propionitrile, 3-(2-fluoroethoxy)- can be synthesized through the reaction of 2-fluoroethanol with acrylonitrile. The reaction typically involves the use of a base catalyst to facilitate the nucleophilic substitution reaction . The general reaction scheme is as follows:
CH2=CHCN+FCH2CH2OH→CH3CH2CN+H2O
Industrial Production Methods
Industrial production of propionitrile, 3-(2-fluoroethoxy)- involves the ammoxidation of propanol or propionaldehyde in the presence of a catalyst. This method is efficient and yields high purity products .
Análisis De Reacciones Químicas
Types of Reactions
Propionitrile, 3-(2-fluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propionitrile, 3-(2-fluoroethoxy)- is utilized in several scientific research fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the production of high-energy density lithium metal batteries as an electrolyte solvent.
Mecanismo De Acción
The mechanism of action of propionitrile, 3-(2-fluoroethoxy)- involves its interaction with molecular targets and pathways. The compound’s fluorinated nitrile group is responsible for its high oxidative stability and low volatility, making it an effective solvent in various chemical reactions . The exact molecular targets and pathways are still under investigation, but its unique chemical structure allows it to participate in a wide range of reactions.
Comparación Con Compuestos Similares
Similar Compounds
Propionitrile (Ethyl cyanide): A simple aliphatic nitrile with similar solvent properties but lacks the fluorinated ethoxy group.
3-(2,2,2-Trifluoroethoxy)propionitrile: Another fluorinated nitrile compound with higher oxidative stability and non-flammability.
Uniqueness
Propionitrile, 3-(2-fluoroethoxy)- is unique due to its specific fluorinated ethoxy group, which imparts distinct chemical properties such as high oxidative stability and low volatility. These properties make it particularly useful in applications requiring stable and non-flammable solvents .
Propiedades
Número CAS |
353-18-4 |
|---|---|
Fórmula molecular |
C5H8FNO |
Peso molecular |
117.12 g/mol |
Nombre IUPAC |
3-(2-fluoroethoxy)propanenitrile |
InChI |
InChI=1S/C5H8FNO/c6-2-5-8-4-1-3-7/h1-2,4-5H2 |
Clave InChI |
NTBYEBVGKXKYSB-UHFFFAOYSA-N |
SMILES canónico |
C(COCCF)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


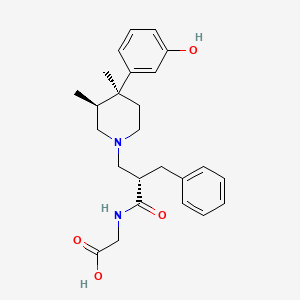
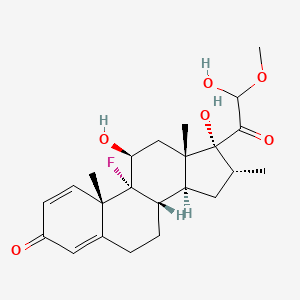
![4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid](/img/structure/B13422956.png)
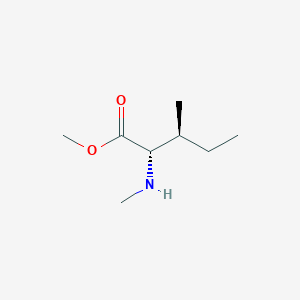
![2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13422971.png)
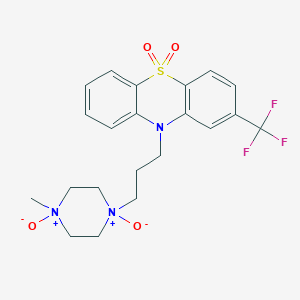
![(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13422973.png)
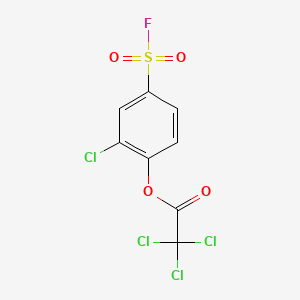
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13422983.png)
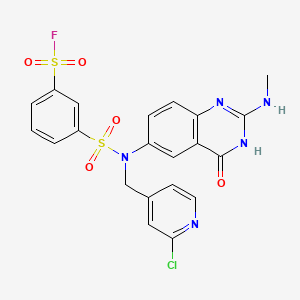


![[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13423007.png)
